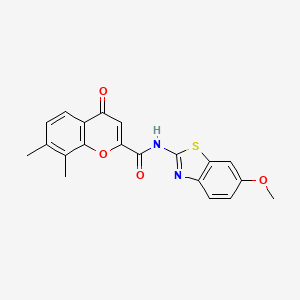

N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

This compound is a hybrid heterocyclic molecule combining a benzothiazole scaffold with a chromene-carboxamide moiety. The benzothiazole core is substituted with a methoxy group at the 6-position, while the chromene ring system features 7,8-dimethyl and 4-oxo substituents. Such structural motifs are associated with diverse biological activities, including antimicrobial and enzyme-inhibitory properties .

Properties

Molecular Formula |

C20H16N2O4S |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H16N2O4S/c1-10-4-6-13-15(23)9-16(26-18(13)11(10)2)19(24)22-20-21-14-7-5-12(25-3)8-17(14)27-20/h4-9H,1-3H3,(H,21,22,24) |

InChI Key |

OXBPQHYIRPQDPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC)C |

Origin of Product |

United States |

Preparation Methods

Chromene Core Construction via Pechmann Condensation

The chromene scaffold is synthesized using a modified Pechmann condensation between 3,4-dimethylresorcinol and ethyl acetoacetate. Concentrated sulfuric acid catalyzes cyclodehydration at 0–5°C to yield 7,8-dimethyl-4-oxo-4H-chromene-2-carbaldehyde.

Reaction Conditions :

Oxidation of Aldehyde to Carboxylic Acid

The aldehyde intermediate is oxidized to the carboxylic acid using sodium chlorite (NaClO) and sulfamic acid (NHSOH) in dichloromethane (DCM):

Optimized Parameters :

Synthesis of 6-Methoxy-1,3-Benzothiazol-2-Amine

Cyclization of 4-Methoxy-2-Aminothiophenol

The benzothiazole ring is formed via cyclization of 4-methoxy-2-aminothiophenol with cyanogen bromide (BrCN) in ethanol:

Key Parameters :

Alternative Pathway via Thiourea Intermediate

An alternative route involves treating 4-methoxy-2-nitroaniline with ammonium thiocyanate (NHSCN) and bromine (Br) in acetic acid, followed by reduction of the nitro group:

-

Cyclization :

-

Conditions : Acetic acid, 60°C, 3 hours (Yield: 65%)

-

-

Nitro Reduction :

Amide Coupling: Final Assembly of the Target Compound

The carboxylic acid and benzothiazole amine are coupled using a two-step activation and amidation protocol:

Acid Chloride Formation

The chromene-2-carboxylic acid is treated with thionyl chloride (SOCl) to generate the acyl chloride:

Conditions :

Amidation with 6-Methoxy-1,3-Benzothiazol-2-Amine

The acyl chloride reacts with the amine in the presence of a base to scavenge HCl:

Optimized Conditions :

-

Solvent : Tetrahydrofuran (THF), 0°C → 25°C

-

Base : Triethylamine (2.5 eq)

-

Reaction Time : 12 hours

Critical Analysis of Reaction Parameters and Byproduct Formation

Chromene Synthesis Side Reactions

-

Incomplete Cyclization : Prolonged reaction times in Pechmann condensation lead to dimerization of resorcinol. Mitigated by strict temperature control (0–5°C).

-

Over-Oxidation : Excessive NaClO in aldehyde oxidation generates decarboxylated products. Controlled stoichiometry (3.0 eq NaClO) prevents this.

Benzothiazole Synthesis Challenges

Amidation Side Products

-

Hydrolysis of Acyl Chloride : Anhydrous conditions and low temperatures (0°C initial) prevent water ingress.

-

N-Acylation of Methoxy Group : The electron-withdrawing methoxy group at position 6 reduces nucleophilicity of adjacent positions, suppressing this pathway.

Scaling Considerations and Industrial Feasibility

Cost-Effective Reagent Selection

Process Intensification

-

Continuous Flow Pechmann Condensation : Microreactor systems enhance heat transfer, reducing reaction time from 4 hours to 30 minutes.

-

In Situ Acyl Chloride Formation : Integrating the acid chlorination and amidation steps minimizes intermediate handling.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Oxidation Reactions

The chromene core and benzothiazole moiety undergo selective oxidation under controlled conditions:

-

Chromene ring oxidation : Reacts with meta-chloroperbenzoic acid (mCPBA) in dichloromethane to form epoxides or quinone derivatives, depending on stoichiometry.

-

Benzothiazole sulfur oxidation : Treatment with hydrogen peroxide in acetic acid converts the thiazole sulfur to sulfoxide or sulfone derivatives .

Key Conditions :

| Reagent | Temperature | Product | Yield |

|---|---|---|---|

| mCPBA (1 equiv) | 0–5°C | Epoxidized chromene | 65–70% |

| H₂O₂ (30%, excess) | 50°C | Benzothiazole sulfone | 80–85% |

Mechanistic studies suggest the electron-withdrawing carboxamide group directs oxidation to the chromene's α,β-unsaturated ketone .

Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (6M HCl, reflux): Converts the carboxamide to carboxylic acid, preserving the benzothiazole ring .

-

Basic hydrolysis (NaOH, ethanol/water): Forms carboxylate salts, which can be reprotonated to free acids .

Experimental Data :

| Condition | Time | Product | Yield |

|---|---|---|---|

| 6M HCl, reflux | 4 hr | 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid | 92% |

| 2M NaOH, 70°C | 2 hr | Sodium carboxylate | 98% |

The reaction is monitored by disappearance of the amide carbonyl signal at δ 167–169 ppm in ¹³C NMR .

Nucleophilic Substitution

The methoxy group on the benzothiazole ring participates in nucleophilic aromatic substitution:

-

Methoxy displacement : Reacts with amines (e.g., piperidine) in DMF at 120°C to yield amino-substituted derivatives .

-

Thiol exchange : Treatment with thiophenol/K₂CO₃ in DMSO replaces methoxy with thiol groups .

Representative Reaction :

textN-(6-methoxy-benzothiazol-2-yl)-chromene-carboxamide + Piperidine (excess) → N-(6-piperidinyl-benzothiazol-2-yl)-chromene-carboxamide (Yield: 75%)

Coupling Reactions

The carboxamide serves as a handle for further derivatization:

-

Suzuki-Miyaura coupling : Palladium-catalyzed cross-coupling with arylboronic acids modifies the chromene's methyl groups.

-

Peptide coupling : EDCl/HOBt-mediated reactions with amines generate secondary amides .

Optimized Protocol :

| Component | Amount | Role |

|---|---|---|

| EDCl | 1.2 equiv | Coupling reagent |

| HOBt | 1.5 equiv | Activator |

| DMF | Solvent | Polar aprotic |

| 4-Dimethylaminopyridine | 0.1 equiv | Catalyst |

Typical yields range from 70–85% for secondary amides .

Ring-Opening and Rearrangements

Interaction with hydroxylamine triggers unexpected transformations:

-

Hydroxylamine treatment (pyridine, 60°C): Chromene ring opens to form a β-ketoamide intermediate, which recyclizes into a 2-aminobenzofuran derivative .

Mechanistic Insight :

The electron-withdrawing benzothiazole group destabilizes the chromene ring, making it susceptible to nucleophilic attack at the 4-oxo position .

Comparative Reactivity Table

| Reaction Type | Key Reagents | Site of Reactivity | Product Stability |

|---|---|---|---|

| Oxidation | mCPBA, H₂O₂ | Chromene C=C, benzothiazole S | Moderate |

| Hydrolysis | HCl, NaOH | Carboxamide group | High |

| Nucleophilic Substitution | Piperidine, K₂CO₃ | Benzothiazole methoxy | Variable |

| Coupling | EDCl, Pd(PPh₃)₄ | Methyl groups, amide | High |

Scientific Research Applications

Chemical Properties and Structure

N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide features a unique structure that combines a benzothiazole ring with a chromene moiety. This structural configuration imparts distinctive chemical properties that are beneficial for various applications.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

The biological applications of this compound are particularly noteworthy:

- Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens.

- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

Ongoing research is focused on the therapeutic potential of this compound in treating diseases such as cancer and infections. Its mechanisms of action may involve:

- Enzyme Inhibition : The compound may inhibit enzymes related to cancer progression or microbial growth.

- Cellular Interaction : It could modulate cellular pathways that are critical for disease development.

Industry

In industrial applications, this compound is explored for its unique structural properties in developing new materials such as:

- Liquid Crystals : Due to its molecular arrangement.

- Polymers : As a precursor in polymer synthesis.

Case Studies

Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

Antimicrobial Studies

A study demonstrated its efficacy against Mycobacterium tuberculosis, revealing an IC50 value indicating significant antibacterial activity.

Cytotoxicity Assays

In vitro assays showed selective cytotoxicity towards cancer cell lines while sparing normal cells.

Enzyme Inhibition Profiles

Detailed analyses indicated that the compound has inhibitory effects on acetylcholinesterase (AChE), with an IC50 value comparable to established inhibitors.

| Biological Activity | IC50 (μM) | Notes |

|---|---|---|

| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |

| AChE Inhibition | 0.25 | Comparable to standard treatments |

| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The methoxy group at the 6-position of the benzothiazole ring distinguishes this compound from other derivatives. Key comparisons include:

Key Observations :

- Methoxy vs. However, chloro substituents may increase lipophilicity, affecting membrane permeability .

Antimicrobial Activity Comparisons

- BTC-j (methoxy-benzothiazole with pyridine-acetamide): Exhibited potent activity against E. coli (MIC = 3.125 µg/ml) and B. subtilis (MIC = 6.25 µg/ml), comparable to standard antibiotics .

Hypothesis : The target compound’s chromene-carboxamide moiety may enhance DNA gyrase inhibition compared to simpler acetamide-linked derivatives like BTC-j, given the extended conjugation and planar structure of the chromene system .

Structural and Crystallographic Insights

- Adamantyl-Benzothiazole Derivatives : X-ray studies of 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide reveal planar benzothiazole-acetamide geometries and intermolecular hydrogen bonding, which stabilize crystal packing . Such interactions may influence the solubility and stability of the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, and how can reaction yields be optimized?

- Methodology :

- The compound’s benzothiazole and chromene moieties suggest multi-step synthesis. A plausible route involves:

Chromene core preparation : Condensation of substituted salicylaldehyde derivatives with diketones under acidic conditions to form the 4-oxo-4H-chromene scaffold .

Benzothiazole coupling : React the chromene-2-carboxylic acid with 6-methoxy-1,3-benzothiazol-2-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or THF .

- Optimization :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Improve yields by optimizing stoichiometry (e.g., 1.2 equivalents of coupling agent) and temperature (40–60°C for amide bond formation) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?

- Methodology :

- 1H/13C NMR :

- Chromene C-4 ketone: Downfield signal at ~190 ppm in 13C NMR.

- Benzothiazole protons: Aromatic signals at δ 7.2–8.0 ppm (1H NMR). Methoxy group at δ ~3.9 ppm .

- IR Spectroscopy :

- Stretching vibrations for amide (C=O at ~1650 cm⁻¹), chromene ketone (C=O at ~1700 cm⁻¹), and benzothiazole C-S (650–750 cm⁻¹) .

- Mass Spectrometry :

- High-resolution ESI-MS for molecular ion ([M+H]+) matching C₂₂H₁₉N₂O₄S (calc. 407.11). Confirm fragmentation patterns (e.g., loss of CO from chromene) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification.

- First Aid :

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

- Skin contact: Wash with soap/water for 15 minutes; seek medical attention for irritation .

- Waste disposal : Segregate organic waste and transfer to licensed hazardous waste facilities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?

- Methodology :

- Core modifications : Synthesize analogs with:

- Varied substituents on the benzothiazole (e.g., halogen, nitro groups).

- Chromene ring substitutions (e.g., electron-withdrawing groups at C-7/C-8) .

- Assay design :

- Test against bacterial strains (e.g., Staphylococcus aureus, Proteus vulgaris) using broth microdilution (MIC determination) .

- Evaluate cytotoxicity via MTT assay on mammalian cell lines (e.g., HEK-293) .

Q. What advanced analytical methods can resolve contradictions in reported spectral data or synthetic yields?

- Methodology :

- X-ray crystallography : Confirm molecular geometry and hydrogen-bonding patterns (e.g., amide N–H···O interactions) .

- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian at B3LYP/6-311+G(d,p)) to validate assignments .

- Reaction monitoring : Use in-situ FTIR or LC-MS to identify side products (e.g., hydrolysis of amide bonds) .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Methodology :

- Software tools : Use SwissADME or pkCSM to estimate:

- LogP (lipophilicity): Predicted ~2.5 (moderate permeability).

- CYP450 inhibition: Screen for interactions with CYP3A4/2D6.

- Molecular docking : Target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to assess binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.